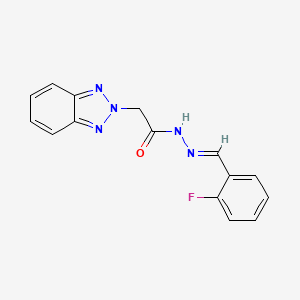

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-fluorobenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves reacting specific aldehydes with acetohydrazides under controlled conditions. For instance, compounds within this family have been synthesized by reacting fluorobenzaldehyde with 2-(1H-1,2,3-triazole-1-yl) acetohydrazide, followed by characterization using techniques like MS, H-1 NMR, IR, and X-ray diffraction to confirm their structures (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(2-fluorobenzylidene)acetohydrazide has been elucidated through techniques like X-ray diffraction. These compounds crystallize in specific systems, displaying unique spatial arrangements and intermolecular interactions, such as hydrogen bonds, which stabilize their structures (Zhi-Qiang Shi et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. For example, acetylhydrazone derivatives containing specific moieties have been synthesized and evaluated for their antitumor activities, demonstrating the chemical versatility and potential application of this compound class in medicinal chemistry (Ting Liu et al., 2012).

Aplicaciones Científicas De Investigación

Anticancer Applications

A significant body of research has focused on derivatives of benzotriazol and related compounds as potential anticancer agents. For example, the synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. These compounds have been evaluated for cytotoxic activity, showing promising results in inhibiting cancer cell growth, with further studies conducted on DNA synthesis inhibition and the death pathway of cancer cells (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings has indicated that these compounds exhibit α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific derivatives have shown notable scavenging activities and effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents (Menteşe et al., 2015).

Chemical Synthesis and Structural Analysis

The synthesis and crystal structure analysis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide and similar compounds have been documented, highlighting the importance of these structures in medicinal chemistry and materials science. The detailed analysis includes elemental, NMR, IR, and X-ray diffraction studies, providing insights into the molecular geometry and intermolecular interactions facilitating the stabilization of these compounds (Wei-hua et al., 2006).

Sensor Development

A novel hydrazide-based compound has been developed as a fluorogenic "turn-on" sensor for monitoring Al3+ in aqueous media. This sensor shows high sensitivity and selectivity for Al3+, with practical applications in drinking water analysis and bio-imaging. The development of such sensors is crucial for environmental monitoring and biomedical research (Aydin et al., 2020).

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHDVARXZRONRN-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)